N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
883106-32-9 |
|---|---|
Molecular Formula |
C15H11BrF3NO |
Molecular Weight |
358.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11BrF3NO/c1-20(13-8-3-2-7-12(13)16)14(21)10-5-4-6-11(9-10)15(17,18)19/h2-9H,1H3 |
InChI Key |
CMFRVNMHHWEFRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Br)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most direct route involves coupling 3-(trifluoromethyl)benzoyl chloride with N-methyl-2-bromoaniline under solvent-free conditions at 130°C using sodium hydride (NaH) as a base. NaH deprotonates the secondary amine, generating a nucleophilic amide ion that attacks the acyl chloride (Fig. 1). The reaction proceeds via a tetrahedral intermediate, with subsequent elimination of HCl to form the benzamide.
Reaction Conditions
Substrate Scope and Limitations
This method, adapted from the synthesis of N-(2-bromophenyl)benzamide (3m), faces challenges with sterically hindered amines. For N-methyl-2-bromoaniline, the methyl group reduces nucleophilicity, necessitating prolonged heating. Yields typically range from 38% to 97% for analogous compounds, depending on electronic effects.
Spectral Validation
Successful synthesis is confirmed by:
- ¹H NMR : Aromatic protons appear as multiplet clusters between δ 7.2–8.2 ppm, with N-methyl singlet at δ 3.15–3.30 ppm.
- ¹³C NMR : Carbonyl resonance at δ 165–167 ppm, CF₃ quartet (J = 288 Hz) near δ 125 ppm.
Nitration-Reduction Pathway for Trifluoromethyl Group Installation
Stepwise Functionalization
A patent-derived approach first constructs the trifluoromethyl aromatic core through nitration and methyl group introduction (Fig. 2):
- Nitration : Benzotrifluoride is nitrated with HNO₃/H₂SO₄ at 20–30°C to yield 3-nitrobenzotrifluoride.
- Methylation : Treatment with trimethyl sulfoxonium iodide in dimethyl sulfoxide (DMSO) installs a methyl group ortho to the nitro group.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 3-amino-2-methylbenzotrifluoride.
Adaptation to Target Compound
To access N-(2-bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide:
- The amine intermediate is acylated with 2-bromobenzoyl chloride.
- N-Methylation is achieved via Eschweiler-Clarke conditions (HCHO, HCO₂H) or methyl iodide in the presence of a base.
Key Challenges :
- Regioselectivity during nitration (para vs. meta products).
- Over-reduction of the bromine substituent during hydrogenation.
Multi-Step Synthesis via Fluorination and Cyano Substitution
Route Overview
A Chinese patent outlines a pathway starting from 2,3-dichlorotrifluorotoluene:
- Fluorination : KF-mediated substitution replaces chlorine at position 2 with fluorine.
- Cyano Substitution : Reaction with CuCN introduces a cyano group at position 6.
- Hydrogenation-Dechlorination : H₂/Pd reduces the cyano group to an amine and removes residual chlorine.
- Hydrolysis : The amine is acylated with 2-bromobenzoyl chloride, followed by N-methylation.
Advantages Over Competing Methods
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| NaH-Mediated Amidation | 3-(Trifluoromethyl)benzoyl chloride, N-methyl-2-bromoaniline | 65–82 | ≥97 | Requires anhydrous conditions |
| Nitration-Reduction | Benzotrifluoride, 2-bromobenzoyl chloride | 45–60 | 90–95 | Risk of bromine reduction |
| Fluorination-Cyano | 2,3-Dichlorotrifluorotoluene, CuCN | 67–73 | ≥98 | Multi-step, high catalyst load |
Mechanistic Insights and Side Reactions
Competing Pathways in Amidation
Thermal Stability Considerations
The trifluoromethyl group exhibits stability up to 200°C, but prolonged heating above 130°C risks decomposition, necessitating strict temperature control.
Industrial-Scale Feasibility
The NaH-mediated route is preferred for scalability due to:
- Minimal purification steps (chromatography vs. distillation).
- Compatibility with continuous flow reactors for exothermic amidation.
Chemical Reactions Analysis
Palladium-Catalyzed Bromination
For regioselective bromination, Pd(OAc)₂ or HFIP promoters enable site-selective C-H activation. For instance, benzanilides undergo ortho or para bromination depending on the catalyst .
Substitution Reactions
The bromine substituent in the compound undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Reagents and Conditions
-
Promoters : Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO.
-
Mechanism : NAS replaces Br with nucleophiles (e.g., -NH₂, -OH) via a Meisenheimer intermediate .
Regioselectivity
-
Pd(II)-Catalyzed : Favors ortho bromination due to directing effects of the amide group .
-
HFIP-Promoted : Selectively induces para bromination via solvent-mediated stabilization of transition states .
Coupling Reactions
The compound can participate in transition metal-catalyzed coupling reactions:
Suzuki Coupling
Bromine substitution enables biaryl formation with boronic acids. For example, cross-coupling with arylboronic acids under Pd(PPh₃)₄ catalysis could yield novel biaryl derivatives .
Heck Reaction
Alkenes can couple with the aryl bromide to form substituted alkenes, facilitating structural diversification .
Oxidation and Reduction
Functional group transformations are critical for modulating reactivity:
Reduction
LiAlH₄ or NaBH₄ reduces amides to amines, enabling further functionalization. For example:
This step is foundational in drug discovery for generating bioactive analogs .
Oxidation
Potassium permanganate oxidizes amides to carboxylic acids, altering electronic properties for subsequent reactions .
Comparative Analysis of Reaction Conditions
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Studies have demonstrated that similar compounds can effectively reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators.
- Anticancer Activity : Evidence supports the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7). The mechanisms involve modulation of apoptotic pathways and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.
-
Material Science
- Synthesis of Advanced Materials : N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its unique properties make it suitable for developing advanced materials with specific chemical properties.
Study 1: Anticancer Activity
In a study investigating the anticancer properties of benzamide derivatives, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values indicating effective dose-dependent responses, suggesting its potential as a therapeutic agent targeting breast cancer.
Study 2: Anti-inflammatory Effects
Another investigation into the anti-inflammatory effects demonstrated that this compound significantly reduced edema in animal models when administered prior to inflammatory stimuli. The results indicated that it could be developed as a non-steroidal anti-inflammatory drug (NSAID), providing an alternative treatment option with potentially fewer side effects than traditional NSAIDs.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Differences and Implications
- Bromophenyl vs. Other Halogenated Groups : The 2-bromophenyl group in the target compound may enhance lipophilicity and π-π stacking compared to 3-fluorophenyl (as in ) or 4-chloro-3-CF₃ derivatives ().
- Trifluoromethyl Position : The 3-CF₃ group in the target compound contrasts with 2-CF₃ in flutolanil, which is critical for fungicidal activity .
- N-Methyl Substitution: The N-methyl group in the target compound likely reduces metabolic oxidation compared to non-methylated analogs like GSK583 .
Biological Activity
N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.
Chemical Structure and Properties
This compound can be described by its chemical formula and structure, which features a bromine atom and a trifluoromethyl group attached to a benzamide core. This specific arrangement contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of cholinesterases, antibacterial properties, and other pharmacological effects.
1. Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study highlighted that several derivatives showed stronger inhibition than established drugs like rivastigmine and galantamine, with selectivity indices favoring BChE inhibition .
Table 1: Inhibition Potency of Related Compounds
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Rivastigmine | 501 ± 3.08 | 19.95 ± 0.20 | - |
| Galantamine | 4 ± 0.13 | 7.96 ± 0.59 | - |
| This compound | TBD | TBD | TBD |
Case Study 1: Cholinesterase Inhibition
A study conducted on various benzamide derivatives, including this compound, revealed that certain modifications significantly enhance AChE and BChE inhibition. The findings indicated that halogen substitutions on aromatic rings could optimize biological activity while maintaining low cytotoxicity levels .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on pyrrole derivatives, researchers found that specific structural features led to enhanced antibacterial properties compared to traditional antibiotics. The study suggests that the introduction of halogen atoms could play a crucial role in increasing the efficacy against resistant strains .
Q & A
Q. What are the optimized synthetic routes for N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Condensation : React 3-(trifluoromethyl)benzoyl chloride with N-methyl-2-bromoaniline under inert conditions (N₂/Ar) to minimize side reactions. Use a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to scavenge HCl .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to potential by-products like unreacted aniline or diacylated species.
- Yield Optimization : Higher yields (>80%) are achieved at 0°C–25°C with slow reagent addition to control exothermicity. Elevated temperatures (>50°C) risk decomposition of the trifluoromethyl group .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.6 ppm; trifluoromethyl carbon at ~120 ppm) .
- LC/MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z ~382–385) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Elemental Analysis : Ensure Br and F content matches theoretical values (±0.3%) .
Q. What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Solubility : The compound dissolves in DMSO, DMF, or dichloromethane (>50 mg/mL) but is poorly soluble in water or alcohols.
- Stability : Avoid prolonged exposure to light or moisture to prevent debromination or hydrolysis. Storage under argon at –20°C is recommended .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The bromine atom directs incoming electrophiles to the para position due to its strong electron-withdrawing effect. For example, nitration yields the para-nitro derivative as the major product (>70%) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (80°C, 12h), yielding biaryl derivatives .
Q. What computational methods are suitable for predicting the compound’s biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CYP11B1 or RNA polymerase). The trifluoromethyl group enhances hydrophobic binding, while the bromophenyl moiety contributes to π-π stacking .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and nucleophilic/electrophilic sites .
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
